molecular formula C8H12O3 B600128 Methyl 2-(oxan-4-ylidene)acetate CAS No. 138302-49-5

Methyl 2-(oxan-4-ylidene)acetate

Cat. No. B600128
M. Wt: 156.181
InChI Key: HSLUJWIFSPCQBB-UHFFFAOYSA-N
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Description

Methyl 2-(oxan-4-ylidene)acetate is an organic chemical compound with the molecular formula C8H12O31. Its molecular weight is 156.1811.



Synthesis Analysis

The synthesis of Methyl 2-(oxan-4-ylidene)acetate is not explicitly mentioned in the search results. However, a related compound, Methyl 2-(oxetan-3-ylidene)acetate, was synthesized by treating various (N-Boc-cycloaminyl)amines2.



Molecular Structure Analysis

The molecular structure of Methyl 2-(oxan-4-ylidene)acetate is not explicitly mentioned in the search results. However, a related compound, ethyl 2-(oxan-4-ylidene)acetate, has a molecular formula of CHO and an average mass of 170.206 Da3.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2-(oxan-4-ylidene)acetate are not detailed in the search results. However, a related compound, Methyl 2-(oxetan-3-ylidene)acetate, was treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Methyl 2-(oxan-4-ylidene)acetate are not detailed in the search results.


Scientific Research Applications

Synthesis Techniques

The research into methyl 2-(oxan-4-ylidene)acetate encompasses various synthesis methods aiming to create compounds with potential applications in different scientific fields. One novel approach involved the palladium-catalyzed oxidative C-H functionalization protocol, resulting in the synthesis of (2-oxoindolin-3-ylidene)methyl acetates. This method showcases the utility of N-arylpropiolamides undergoing C-H functionalization with acids to yield (E)-(2-oxoindolin-3-ylidene)methyl acetates selectively in moderate to excellent yields (Shi Tang et al., 2008).

Potential Therapeutic Applications

Another segment of research has directed efforts towards creating novel compounds that inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated for their inhibitory effects on ALR2. The findings highlighted two derivatives with significant ALR2 inhibitory potency, suggesting potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Anticancer and Antioxidant Activities

Research into new 4-oxa-thiazolidine-5-ylidene-acetates has explored their antitumor and antioxidant activities. These compounds were synthesized through reactions involving diacyl thiocarbohydrazides and dimethyl but-2-ynedioate, demonstrating a mechanism conducive to creating antitumor and antioxidant agents (A. Aly et al., 2010).

Antimicrobial Properties

A study focusing on the synthesis of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives identified their potential antimicrobial properties. These compounds were synthesized via a sequence of reactions, including the Vilesmeier–Haack and Claisen–Schmidt reactions, and were tested for in vitro antimicrobial activity, indicating a promising avenue for developing new antimicrobial agents (S. Pervaram et al., 2018).

Catalytic Applications

N-Heterocyclic carbenes (NHC) have been identified as efficient catalysts in the transesterification of esters and alcohols. Research into the use of aryl- or alkyl-substituted NHC catalysts has shown their capability to mediate acylation of alcohols with enol acetates, offering a simplified and efficient protocol for transesterification processes (G. Grasa et al., 2003).

Safety And Hazards

The safety data sheet for Methyl 2-(oxan-4-ylidene)acetate is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the use or study of Methyl 2-(oxan-4-ylidene)acetate are not explicitly mentioned in the search results. However, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids2. This suggests potential future directions in the synthesis of new compounds using Methyl 2-(oxan-4-ylidene)acetate.


properties

IUPAC Name

methyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUJWIFSPCQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712418
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(oxan-4-ylidene)acetate

CAS RN

138302-49-5
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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